molecular formula C28H40N2O3 B14188936 4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid CAS No. 844694-75-3

4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid

Cat. No.: B14188936
CAS No.: 844694-75-3
M. Wt: 452.6 g/mol
InChI Key: UNZKUVJDIIUWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a hydrazinyl group linked to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid typically involves the following steps:

    Formation of the Cyclohexadienone Intermediate: The initial step involves the preparation of the cyclohexadienone intermediate through the oxidation of a suitable precursor.

    Hydrazone Formation: The cyclohexadienone intermediate is then reacted with hydrazine to form the hydrazone derivative.

    Coupling with Benzoic Acid: The hydrazone derivative is subsequently coupled with benzoic acid under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinyl and benzoic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Oxo-2-pentadecylcyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid is unique due to the presence of the pentadecyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

844694-75-3

Molecular Formula

C28H40N2O3

Molecular Weight

452.6 g/mol

IUPAC Name

4-[(4-hydroxy-2-pentadecylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C28H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24-22-26(31)20-21-27(24)30-29-25-18-16-23(17-19-25)28(32)33/h16-22,31H,2-15H2,1H3,(H,32,33)

InChI Key

UNZKUVJDIIUWDD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.